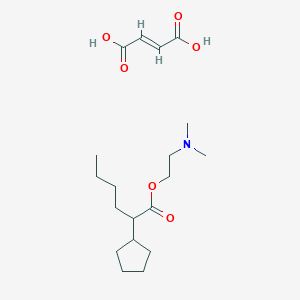
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is a complex organic compound that may have potential applications in various fields such as pharmaceuticals, materials science, and chemical research. The compound consists of a dimethylaminoethyl group, a butylcyclopentaneacetate moiety, and an (E)-2-butenedioate group in a 1:1 ratio.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can be approached through several synthetic routes. One possible method involves the esterification of alpha-butylcyclopentaneacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester can then be reacted with (E)-2-butenedioic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate may have several scientific research applications, including:
Pharmaceuticals: Potential use as an intermediate in the synthesis of drugs or as a pharmacologically active compound.
Materials Science: Possible applications in the development of new materials with unique properties.
Chemical Research: Use as a reagent or catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate would depend on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological system and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate
- (E)-2-butenedioate
- Dimethylaminoethyl esters
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
129344-92-9 |
|---|---|
Fórmula molecular |
C19H33NO6 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
UCVPDWGSPZBNEO-WLHGVMLRSA-N |
SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
SMILES isomérico |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















